molecular formula C6H11Cl2N3O B2681305 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 1955494-60-6

2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No. B2681305
CAS RN: 1955494-60-6
M. Wt: 212.07
InChI Key: XXPOYZKOKVLJAV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzimidazole dihydrochloride is an organic compound with a molecular formula of C8H11Cl2N3 . It is used in the synthesis of other compounds, as a buffer, and as a chelating agent .


Synthesis Analysis

In one study, a Schiff base chemosensor based on benzimidazole was synthesized . The synthesis pathway involved the reaction of two starting materials, glycine and formaldehyde, followed by a series of chemical transformations .


Molecular Structure Analysis

The molecular formula of 2-(Aminomethyl)benzimidazole dihydrochloride is C8H11Cl2N3 . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride are not available, 2-(Aminomethyl)benzimidazole dihydrochloride has been used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Aminomethyl)benzimidazole dihydrochloride include its molecular formula C8H11Cl2N3, its average mass 238.114 Da, and its monoisotopic mass 237.043564 Da .

Scientific Research Applications

Enzymatic Inhibition and Antibacterial Activity

One notable application is in the realm of enzyme inhibition, particularly targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Research has shown that derivatives of dihydropyrimidinones, related to 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one, exhibit significant inhibitory activity against DHFR. These compounds are synthesized to explore their antibacterial efficacy and selectivity towards bacterial over human DHFR, indicating their potential in combating antibiotic-resistant strains (Wyss et al., 2003).

Structural and Supramolecular Chemistry

Another area of application is in the study of molecular and crystal structures. Compounds structurally related to 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one have been analyzed to understand their electronic structures and hydrogen-bonded supramolecular assemblies. This research provides valuable insights into the polarization of electronic structures and the formation of intricate hydrogen-bonded networks, which are crucial for designing molecules with specific properties (Yépes et al., 2012).

Antitumor and Antifolate Agents

Dihydropyrimidinones have also been explored for their potential as antitumor agents and inhibitors of thymidylate synthase (TS) and DHFR. The design, synthesis, and biological evaluation of these compounds reveal their capability to inhibit both TS and DHFR effectively, demonstrating their promise in cancer therapy. The study highlights the significance of structural modifications on the biological activity and potency of these compounds against various tumor cells (Gangjee et al., 2009).

Synthesis and Biological Potential

Additionally, the synthetic pathways to create dihydropyrimidinones and their derivatives showcase the versatility of these compounds in medicinal chemistry. These pathways enable the generation of compounds with varied biological activities, including antimicrobial and antitumor properties. The comparison of physicochemical properties and biological potentials of these synthesized compounds provides a deeper understanding of their functionality and applications (Zadorozhny et al., 2010).

Safety And Hazards

Safety data sheets for similar compounds indicate that they may cause respiratory irritation, skin irritation, and serious eye damage . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling these chemicals .

Future Directions

While specific future directions for 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride are not available, similar compounds have a wide range of applications in scientific research and laboratory experiments .

properties

IUPAC Name

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-4-2-6(10)9-5(3-7)8-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPOYZKOKVLJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

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